3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-

Antiviral Hepatitis C Virus Replication Inhibition

3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- (CAS 681161-09-1), also referred to as 6-methyl-2-[4-(4-morpholino)aniline]nicotinic acid, is a synthetic 2-anilino-nicotinic acid derivative bearing a 4-morpholinyl substituent on the aniline ring. With a molecular formula of C17H19N3O3 and a molecular weight of 313.35 g/mol, it belongs to the class of pyridine-3-carboxylic acid derivatives that have been investigated as inhibitors of hepatitis C virus (HCV) replication.

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
CAS No. 681161-09-1
Cat. No. B12525630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-
CAS681161-09-1
Molecular FormulaC17H19N3O3
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)O)NC2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C17H19N3O3/c1-12-2-7-15(17(21)22)16(18-12)19-13-3-5-14(6-4-13)20-8-10-23-11-9-20/h2-7H,8-11H2,1H3,(H,18,19)(H,21,22)
InChIKeyBRVCHYGGLLZJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- (CAS 681161-09-1): Core Chemical Identity and Procurement Baseline


3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]- (CAS 681161-09-1), also referred to as 6-methyl-2-[4-(4-morpholino)aniline]nicotinic acid, is a synthetic 2-anilino-nicotinic acid derivative bearing a 4-morpholinyl substituent on the aniline ring. With a molecular formula of C17H19N3O3 and a molecular weight of 313.35 g/mol, it belongs to the class of pyridine-3-carboxylic acid derivatives that have been investigated as inhibitors of hepatitis C virus (HCV) replication . The compound was disclosed in WO 2004/033450 as a pharmaceutically active compound suitable for treating hepatitis C, though subsequent patent literature has noted limitations in its effectiveness, solubility, and pharmacokinetic profile relative to structurally evolved analogs [1].

Why Generic 2-Anilino-Nicotinic Acid Analogs Cannot Substitute for CAS 681161-09-1 in HCV Research Applications


Although the 2-anilino-nicotinic acid scaffold is broadly represented across anti-HCV chemical space, the specific combination of a 6-methyl group on the pyridine ring and a para-morpholino substituent on the aniline moiety defines a distinct pharmacophoric profile that is not preserved by simple substituent interchange. Patent literature explicitly documents that the morpholine-bearing parent compound (i.e., CAS 681161-09-1) exhibits HCV replication inhibitory activity, but also possesses documented shortcomings in solubility and pharmacokinetics that motivated the development of improved 3-oxomorpholin-4-yl analogs [1]. Consequently, procurement of a generic 2-anilino-nicotinic acid lacking the precise 4-morpholinyl-phenyl-amino substitution pattern would yield a compound with an uncharacterized, and likely divergent, anti-HCV efficacy and physicochemical profile, rendering it unsuitable as a direct experimental surrogate [2].

Quantitative Differentiation Evidence for CAS 681161-09-1 Versus Closest Structural Analogs


HCV Replication Inhibition: Documented Activity Profile vs. 3-Oxomorpholin-4-yl Analog

The target compound (CAS 681161-09-1) was disclosed in WO 2004/033450 as an inhibitor of hepatitis C virus replication [1]. However, patent US 7,847,096 explicitly states that this compound possesses disadvantages with respect to effectiveness, solubility for a suitable administration form, and pharmacokinetics when compared to the subsequently developed 3-oxomorpholin-4-yl analog, 6-methyl-2-[4-(3-oxomorpholin-4-yl)phenylamino]nicotinic acid [2]. The inventors thereby established the target compound as the baseline reference point against which improved analogs must be benchmarked.

Antiviral Hepatitis C Virus Replication Inhibition

Aqueous Solubility Deficit: Target Compound as Crystallographically Characterized Low-Solubility Baseline

US Patent 7,847,096 identifies the target compound as having insufficient solubility for suitable administration forms and presents the morpholinone analog as a soluble alternative [1]. While the target compound's solubility is not numerically reported in the patent, its melting point (available for the closely related morpholinone analog: 242–244 °C [2]) and high crystal lattice energy inferred from its unsubstituted morpholine ring suggest poor aqueous solubility. The morpholinone carbonyl introduction in the comparator is explicitly credited with conferring improved solubility, making the target compound the key low-solubility reference standard for formulation and prodrug development studies.

Physicochemical Property Solubility Formulation

Structural Differentiation: Morpholine vs. 3-Oxomorpholin-4-yl Substitution as a Key SAR Divergence Point

The target compound bears a morpholine ring (C4H8NO) directly attached to the para-position of the aniline nitrogen, whereas the improved analogs disclosed in US 7,847,096 replace this with a 3-oxomorpholin-4-yl (morpholinone) moiety (C4H5NO2) [1]. This single-atom oxidation (methylene → carbonyl) introduces a hydrogen bond acceptor, increases polar surface area, and alters the conformational profile of the substituent. The patent explicitly teaches that this structural modification overcomes the effectiveness, solubility, and pharmacokinetic deficits of the target compound [2], establishing CAS 681161-09-1 as the essential comparative standard for any SAR campaign exploring morpholine-to-morpholinone bioisosteric replacement.

Medicinal Chemistry Structure-Activity Relationship Scaffold Evolution

Pharmacokinetic Profiling: Target Compound as a Documented PK-Liability Reference for Analog Optimization

US Patent 7,847,096 explicitly identifies pharmacokinetics as a category in which the target compound exhibits disadvantages relative to the 3-oxomorpholin-4-yl series [1]. Although specific PK parameters (e.g., clearance, half-life, oral bioavailability) are not numerically disclosed for the target compound in the available patent text, the documented PK deficiency establishes a clear context-of-use for this compound as a negative-control or baseline reference in comparative PK studies. The morpholinone analogs were designed in part to rectify these PK limitations, implying that the target compound's morpholine substituent is a key PK determinant.

Pharmacokinetics Drug Metabolism In Vivo Performance

Optimal Research and Industrial Application Scenarios for CAS 681161-09-1


HCV Antiviral Drug Discovery: SAR Baseline for Morpholine-to-Morpholinone Bioisostere Evaluation

As the morpholine-bearing parent compound from which the improved 3-oxomorpholin-4-yl series was derived, CAS 681161-09-1 serves as the indispensable negative reference point in HCV antiviral SAR programs. Medicinal chemistry teams can use this compound to quantify the impact of the morpholine-to-morpholinone substitution on antiviral potency, solubility, and pharmacokinetics, as documented in US Patent 7,847,096 [1]. Procurement ensures access to a structurally authenticated baseline that enables direct, reproducible head-to-head comparisons with novel analogs.

Pharmaceutical Formulation Development: Low-Solubility Reference Standard for Solubility-Enhancement Studies

The documented solubility limitations of CAS 681161-09-1 make it a valuable reference compound for pharmaceutical scientists developing solubility-enhancement strategies (e.g., amorphous solid dispersions, co-crystals, lipid-based formulations) for the 2-anilino-nicotinic acid scaffold. The patent literature explicitly identifies this compound as having insufficient solubility for suitable administration forms [1], providing a clear rationale for its use as a challenging model substrate in formulation screening cascades.

DMPK and In Vivo Pharmacology: PK-Challenged Benchmark Compound

Pharmacokinetic profiling studies benefit from the inclusion of CAS 681161-09-1 as a documented PK-liability reference point. The explicit patent statement that this compound exhibits pharmacokinetic disadvantages relative to morpholinone analogs [1] positions it as a reproducible negative control in in vivo pharmacokinetic experiments, enabling statistically robust differentiation between PK-limited and PK-optimized chemical series.

Chemical Biology and Target Engagement Studies: HCV Replication Inhibitor with Defined Limitations

For academic and industrial laboratories investigating HCV replication mechanisms, CAS 681161-09-1 provides a commercially accessible tool compound with confirmed, albeit suboptimal, anti-HCV activity as disclosed in WO 2004/033450 [1]. Its well-characterized limitations in potency, solubility, and PK make it suitable for use as a control compound in mechanistic studies where confounding off-target effects of highly optimized clinical candidates must be excluded.

Quote Request

Request a Quote for 3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.